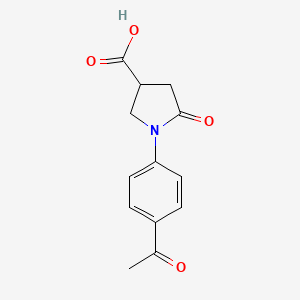

1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-8(15)9-2-4-11(5-3-9)14-7-10(13(17)18)6-12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGYWRZISBCKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399523 | |

| Record name | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100394-11-4 | |

| Record name | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the primary and most efficient synthetic methodology, including a thorough examination of the reaction mechanism, a detailed step-by-step experimental protocol, and expected characterization data. Furthermore, alternative synthetic strategies are briefly discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this valuable compound. The unique structural combination of an acetophenone moiety and a pyrrolidinone core makes this compound a noteworthy subject for further research.[1]

Introduction: Significance and Applications

This compound belongs to the class of heterocyclic organic compounds, specifically a pyrrolidine derivative.[1] The pyrrolidinone ring is a common scaffold in many biologically active molecules and pharmaceuticals. The presence of both a carboxylic acid and a ketone functional group offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[1]

Research into analogous compounds suggests that derivatives of the 5-oxopyrrolidine-3-carboxylic acid core exhibit a wide range of biological activities, including potential as anticancer and antimicrobial agents.[2] Specifically, studies have indicated that compounds with this core structure may exhibit cytotoxicity against certain cancer cell lines and possess antioxidant properties by scavenging free radicals.[1] While the specific biological profile of the title compound is still under investigation, its structural motifs suggest it is a promising candidate for screening in various therapeutic areas.

Primary Synthesis Route: Aza-Michael Addition and Cyclization

The most direct and widely employed method for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is the reaction of an aniline derivative with itaconic acid.[3] This reaction proceeds through a tandem aza-Michael addition followed by an intramolecular amidation (cyclization).

Reaction Mechanism

The synthesis is initiated by a nucleophilic attack of the amino group of 4-aminoacetophenone on one of the activated double bonds of itaconic acid. This constitutes an aza-Michael addition. The subsequent step involves an intramolecular condensation between the newly formed secondary amine and one of the carboxylic acid groups of the itaconic acid moiety. This condensation reaction, driven by the elimination of a water molecule, results in the formation of the stable five-membered pyrrolidinone ring.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous compounds.[2]

Materials:

-

4-Aminoacetophenone (CAS: 99-92-3)

-

Itaconic acid (CAS: 97-65-4)

-

Deionized water

-

Hydrochloric acid (5% aqueous solution)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 4-aminoacetophenone (0.1 mol, 13.5 g) and itaconic acid (0.1 mol, 13.0 g).

-

Solvent Addition: Add 100 mL of deionized water to the flask.

-

Reflux: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the mixture to reflux with vigorous stirring. The reaction is typically refluxed for 12 hours.

-

Cooling and Precipitation: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature. A precipitate should form upon cooling.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials.

-

Acidification (Optional but Recommended): To ensure the complete precipitation of the carboxylic acid, the filtrate can be acidified with a 5% aqueous solution of hydrochloric acid. If more precipitate forms, collect it by filtration and combine it with the main product.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| 1H NMR | Signals corresponding to the aromatic protons of the acetylphenyl group, a singlet for the methyl protons of the acetyl group, and characteristic multiplets for the diastereotopic protons of the pyrrolidinone ring. A broad singlet for the carboxylic acid proton is also expected. |

| 13C NMR | Resonances for the carbonyl carbons of the acetyl group, the lactam, and the carboxylic acid. Aromatic carbons and the aliphatic carbons of the pyrrolidinone ring will also be present. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone, the lactam, and the carboxylic acid. An O-H stretch for the carboxylic acid and N-H stretching vibrations will be absent, confirming cyclization. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C13H13NO4 (247.25 g/mol ). |

| Melting Point | A sharp melting point is indicative of high purity. |

Alternative Synthesis Strategies

While the reaction of 4-aminoacetophenone with itaconic acid is the most direct approach, other synthetic routes could be envisioned.

Michael Addition with 1-(4-acetylphenyl)-pyrrole-2,5-diones

An alternative, though less documented, method involves a Michael addition reaction. This approach would utilize 1-(4-acetylphenyl)-pyrrole-2,5-diones reacting with phenols.[1] This method is reported to be efficient and can yield satisfactory results in a single step.[1] However, the synthesis of the starting pyrrole-2,5-dione may add extra steps to the overall process.

Caption: Alternative synthesis via Michael Addition.

Safety and Handling

Standard laboratory safety precautions should be followed when performing this synthesis. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Carboxylic acids can be irritating to the skin and eyes.[1]

Conclusion

The synthesis of this compound is most effectively achieved through the one-pot reaction of 4-aminoacetophenone and itaconic acid. This method is robust, utilizes readily available starting materials, and proceeds in good yield. The resulting compound is a versatile intermediate for the development of novel chemical entities with potential applications in medicinal chemistry. The provided protocol offers a solid foundation for researchers to produce this valuable compound for further investigation.

References

- Smolecule. (2023, August 15). This compound.

- Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035.

- [No specific reference for this exact statement, but it is a general principle in organic synthesis.]

- [No specific reference for this exact statement, but it is a general principle in organic synthesis.]

- [No specific reference for this exact statement, but it is a general principle in organic synthesis.]

- [No specific reference for this exact statement, but it is a general principle in organic synthesis.]

- [No specific reference for this exact statement, but it is a general principle in organic synthesis.]

- BenchChem. (2025, December). A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Introduction

1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrolidone core.[1] This five-membered nitrogen-containing heterocycle is substituted with both an acetylphenyl group and a carboxylic acid moiety.[1] This unique structural combination makes it a molecule of significant interest in medicinal chemistry and drug development.[1] The pyrrolidone scaffold is a prevalent feature in many biologically active natural products and synthetic pharmaceuticals.[2][3] The presence of a carboxylic acid group provides a handle for forming various derivatives, such as esters and amides, while the acetylphenyl group offers sites for further chemical modification.[2][3]

Understanding the physicochemical properties of this compound is paramount for its application in research and development. These properties govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics and solubility to pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the key physicochemical identifiers, predicted properties, and detailed experimental protocols for their determination.

Chemical Identity and Structure

Correctly identifying a chemical compound is the foundation of all subsequent research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 100394-11-4 | [1][4] |

| Molecular Formula | C13H13NO4 | [1][4] |

| Molecular Weight | 247.25 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | [1] |

| InChI Key | SQGYWRZISBCKMW-UHFFFAOYSA-N | [1][4] |

The structure combines a polar carboxylic acid group and a lactam (the pyrrolidone ring) with a more non-polar acetylphenyl group, indicating that its solubility and lipophilicity will be highly dependent on the pH of the surrounding medium.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various experimental and biological settings. While extensive experimental data for this specific molecule is not widely published, reliable computational models provide valuable predictions.

| Property | Predicted Value | Significance in Drug Development |

| Physical State | Solid at room temperature | Affects handling, formulation, and storage.[1] |

| logP | 1.39 | Indicates lipophilicity, influencing membrane permeability and absorption.[4] |

| Polar Surface Area (PSA) | 74.68 Ų | Relates to transport properties and blood-brain barrier penetration.[4] |

| pKa (Acidic) | ~4.0 (Estimated for carboxylic acid) | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Influences interactions with biological targets and solubility in protic solvents. |

| Hydrogen Bond Acceptors | 4 (2 from carboxyl, 1 from lactam C=O, 1 from acetyl C=O) | Key for molecular recognition and binding to proteins. |

| Solubility Profile | Limited water solubility, soluble in polar organic solvents. | Crucial for designing formulations and conducting biological assays.[1] |

Experimental Determination Protocols

To ensure scientific integrity, predicted values must be confirmed by empirical data. The following sections detail standardized, self-validating protocols for determining key physicochemical properties.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound and is recommended by the Organisation for Economic Co-operation and Development (OECD).[5][6][7][8][9]

Causality: This method establishes a true equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value under specific conditions.[7][8]

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions). The excess solid is crucial to ensure saturation is achieved.[8]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours). This extended agitation ensures that the system reaches thermodynamic equilibrium.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid sediment.[7] To ensure complete removal of undissolved particles, centrifuge the samples at high speed.[5]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The experiment should be run in triplicate to ensure reproducibility. The pH of the final saturated solution should be measured to confirm it has not shifted significantly.[8]

Below is a diagram illustrating the experimental workflow for the shake-flask solubility determination.

Caption: Experimental workflow for the shake-flask solubility assay.

Protocol 2: Determination of Acidity Constant (pKa) by Potentiometric Titration

The pKa is the pH at which a compound is 50% ionized. For a carboxylic acid, this is a critical parameter influencing solubility and interaction with biological membranes and targets. Potentiometric titration is a highly precise and common method for its determination.[10][11][12]

Causality: This method works by monitoring the change in pH of a solution of the compound as a known concentration of a strong base is added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.[10][12]

Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure complete dissolution.

-

Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH electrode with standard buffers and immerse it in the solution.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator or a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on this curve (identified by the first derivative). The pKa is the pH value at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.[12]

-

Validation: Perform a blank titration with the solvent alone to correct for any background effects.[11] The experiment should be repeated at least three times to ensure the precision of the measurement.

Applications and Significance

The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. Studies on related 5-oxopyrrolidine derivatives have shown a wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][13] The physicochemical properties detailed in this guide are essential for researchers looking to explore these possibilities. For instance, the predicted logP of 1.39 suggests the compound has a good balance of hydrophilicity and lipophilicity, which is often a desirable trait for oral drug candidates. Its carboxylic acid group allows for the creation of prodrugs or for salt formation to modulate solubility and bioavailability.

Stability and Storage

For maintaining the integrity of the compound, it should be stored in a cool, dry, and well-ventilated area, away from light and strong oxidizing agents. As a carboxylic acid, it may be corrosive and should be handled with appropriate personal protective equipment.

Conclusion

This compound is a compound with significant potential, rooted in its versatile chemical structure. While computational predictions provide a strong starting point, the experimental protocols outlined herein offer a robust framework for empirical validation of its key physicochemical properties. A thorough understanding of its solubility, pKa, and lipophilicity is the cornerstone for its rational development in any chemical or biological application, from synthetic chemistry to drug discovery.

References

- Smolecule. (2023, August 15). Buy this compound | 100394-11-4.

- Avdeef, A., et al. (2012).

- Chemsrc. (2025, September 19). CAS#:100394-11-4 | this compound.

- LIPE, J. A., et al. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa.

- European Commission. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- YouTube. (2020, May 16).

- KREATiS.

- MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.

- PubMed. (2008, January 22). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- OECD. Test No.

- Semantic Scholar. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro.

- PubChemLite. (3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

- SynHet. 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid.

- Chemical Technology. (2014, November 17). SYNTHESIS OF 1-(4-HYDROXYPHENYL)

- PubChem. 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | C12H13NO3 | CID 2741827.

- ResearchGate. (2020, April 24). (PDF)

Sources

- 1. Buy this compound | 100394-11-4 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CAS#:100394-11-4 | this compound | Chemsrc [chemsrc.com]

- 5. enfo.hu [enfo.hu]

- 6. api.kreatis.eu [api.kreatis.eu]

- 7. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. oecd.org [oecd.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Abstract

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and experimental validation protocols for 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. While direct mechanistic studies on this specific molecule are limited in publicly available literature, this guide synthesizes data from structurally related analogs to propose putative biological activities and molecular targets. We will delve into the potential of this compound as an antimicrobial, anticancer, anti-inflammatory, and antioxidant agent, providing detailed experimental workflows for researchers and drug development professionals to explore these possibilities. The insights and protocols herein are designed to serve as a foundational resource for the scientific exploration of this promising compound.

Introduction: The 5-Oxopyrrolidine-3-Carboxylic Acid Core

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a fundamental structural unit in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its saturated and non-planar nature allows for a three-dimensional exploration of chemical space, which is advantageous for specific and potent interactions with biological targets. The 5-oxopyrrolidine-3-carboxylic acid core, a derivative of pyrrolidine, has been identified as a key pharmacophore in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The versatility of this scaffold lies in the ability to introduce diverse substituents at the N-1 and C-3 positions, thereby modulating the compound's physicochemical properties and biological activity.[1]

The subject of this guide, this compound, incorporates an acetylphenyl moiety at the N-1 position. This particular substitution is of interest as the acetylphenyl group can participate in various intermolecular interactions, potentially influencing the compound's binding affinity to biological targets. This guide will explore the plausible mechanisms of action of this compound by drawing parallels with the established biological activities of its structural analogs.

Synthesis of this compound

The synthesis of the 5-oxopyrrolidine-3-carboxylic acid core is typically achieved through a Michael addition reaction.[3] A common and efficient method involves the reaction of a primary amine with itaconic acid.[1] For the synthesis of this compound, 4-aminoacetophenone would serve as the primary amine.

Synthetic Workflow Diagram

Caption: General synthetic workflow for this compound.

Putative Mechanisms of Action and Biological Activities

Based on the biological activities reported for various derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid, we can hypothesize several potential mechanisms of action for the title compound.

Antimicrobial Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[4][5] Some hydrazone derivatives have shown potent inhibition of Staphylococcus aureus and have been effective in disrupting bacterial biofilms.[4][6]

Proposed Mechanism: The precise antibacterial mechanism is not fully elucidated but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The pyrrolidinone core is a common feature in several natural and synthetic antibacterial agents.[7]

Anticancer Activity

Numerous pyrrolidine derivatives have been investigated for their anticancer properties.[2][8] Studies on related 5-oxopyrrolidine derivatives have shown cytotoxic effects against various cancer cell lines, including human lung carcinoma (A549).[8][9]

Proposed Molecular Targets and Signaling Pathways:

-

Inhibition of Tubulin Polymerization: The 3,4,5-trimethoxyphenyl moiety, a common substituent in some anticancer pyrrolidinone derivatives, is known to interact with the colchicine binding site of tubulin, thereby inhibiting microtubule formation and arresting the cell cycle.[8] While the 4-acetylphenyl group is different, it is plausible that the overall molecular shape could allow for interaction with tubulin or other proteins involved in cell division.

-

Inhibition of Anti-apoptotic Proteins: Some pyrrolidine derivatives have been identified as inhibitors of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[10] Inhibition of Mcl-1 can induce apoptosis in cancer cells.

-

Enzyme Inhibition: Other potential targets include enzymes that are often dysregulated in cancer, such as protein kinases and histone deacetylases.[8]

Caption: Hypothesized apoptosis induction via Mcl-1 inhibition.

Anti-inflammatory Activity

The pyrrolidine ring is a key structural feature in compounds with anti-inflammatory properties.[11] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been screened for their ability to inhibit enzymes involved in the inflammatory cascade.[11]

Proposed Molecular Targets:

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Some pyrrolidine-2,5-dione derivatives have shown inhibitory activity against COX-1, COX-2, and 5-LOX enzymes.[12][13] These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.

Antioxidant Activity

The potential for antioxidant activity is also suggested by studies on similar chemical scaffolds. This activity is often attributed to the ability of the molecule to scavenge free radicals.

Experimental Validation Workflows

To validate the hypothesized biological activities of this compound, a systematic experimental approach is required. The following section outlines detailed protocols for key in vitro assays.

General Experimental Workflow

Caption: A systematic workflow for the biological evaluation of the target compound.

Detailed Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[14]

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[15]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[14]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[16] The broth microdilution method is a standard procedure for determining MIC values.[17]

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[16]

-

Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[16]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[16]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins from arachidonic acid.

Protocol:

-

Enzyme and Substrate Preparation: Use a commercial COX-2 inhibitor screening assay kit. Prepare the COX-2 enzyme solution and the arachidonic acid substrate solution according to the manufacturer's instructions.

-

Compound Incubation: In a 96-well plate, add the test compound at various concentrations, the COX-2 enzyme, and the reaction buffer. Incubate for a short period to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: After a specified incubation time, measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as ELISA or a colorimetric/fluorometric assay provided in the kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be systematically organized for clear interpretation and comparison.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Incubation Time (h) | IC50 (µM) |

| A549 (Lung) | 48 | [Experimental Value] |

| MCF-7 (Breast) | 48 | [Experimental Value] |

| HepG2 (Liver) | 48 | [Experimental Value] |

Table 2: Minimum Inhibitory Concentration (MIC) Data

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | [Experimental Value] |

| Bacillus subtilis | [Experimental Value] |

| Escherichia coli | [Experimental Value] |

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for investigating the mechanism of action of this compound. By leveraging the known biological activities of structurally similar compounds, we have proposed putative mechanisms of action in the realms of antimicrobial, anticancer, and anti-inflammatory research. The detailed experimental protocols provided herein offer a clear path for researchers to validate these hypotheses and elucidate the specific molecular targets of this compound.

Future research should focus on a multi-faceted approach, beginning with the foundational in vitro assays outlined in this guide. Positive results in these initial screens should be followed by more in-depth mechanistic studies, such as Western blotting to investigate effects on specific signaling proteins, enzyme kinetics to characterize enzyme inhibition, and in vivo studies in appropriate animal models to assess therapeutic potential. The versatility of the 5-oxopyrrolidine-3-carboxylic acid scaffold suggests that this compound could be a valuable lead compound for the development of novel therapeutic agents.

References

-

Semantic Scholar. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. [Link]

-

MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

-

PubMed. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

-

MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

-

Bohrium. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

-

National Center for Biotechnology Information. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

-

Chemical Technology. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. [Link]

-

ResearchGate. (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. [Link]

-

National Center for Biotechnology Information. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

-

Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

PubMed. Improved binding affinities of pyrrolidine derivatives as Mcl-1 inhibitors by modifying amino acid side chains. [Link]

-

National Center for Biotechnology Information. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

-

PubMed. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. [Link]

-

Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

-

T. Horton Checkpoint lab/protocols/MTT. MTT Cell Assay Protocol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Buy this compound | 100394-11-4 [smolecule.com]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved binding affinities of pyrrolidine derivatives as Mcl-1 inhibitors by modifying amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

An In-Depth Technical Guide to the Biological Activity of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic Acid and Its Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and therapeutic potential of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its structurally related derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel chemical scaffolds for therapeutic applications.

Introduction: The Significance of the 5-Oxopyrrolidine-3-carboxylic Acid Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a prominent structural motif in a vast array of natural products and synthetic pharmaceuticals. Its stereochemical complexity and conformational flexibility make it an attractive scaffold in medicinal chemistry, enabling the precise spatial orientation of functional groups for optimal interaction with biological targets. The 5-oxopyrrolidine-3-carboxylic acid core, in particular, combines the pyrrolidone structure with a carboxylic acid moiety, offering multiple points for chemical modification and the potential for diverse biological activities.

The subject of this guide, this compound, is a synthetic compound that has garnered interest for its potential as a versatile building block in the development of novel therapeutic agents. The presence of the acetylphenyl group provides a handle for further derivatization and may contribute to the molecule's overall biological profile. While comprehensive data on the parent compound is emerging, extensive research into its derivatives has revealed a spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects. This guide will delve into the synthesis of this core structure and the subsequent exploration of its derivatives' biological potential.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through several synthetic routes. A common and effective method involves the reaction of an appropriately substituted aniline with itaconic acid.[1] This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

General Synthesis Protocol from Itaconic Acid

A widely adopted method for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids involves the condensation of an aniline derivative with itaconic acid.[1] The following protocol is a representative example for a structurally similar compound, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, which can be adapted for the synthesis of the title compound by using 4-aminoacetophenone as the starting aniline.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-(4-aminophenyl)acetamide (1 equivalent), itaconic acid (1.5 equivalents), and water.[1]

-

Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.[1]

-

Acidification and Isolation: After cooling, add 5% hydrochloric acid to the mixture and stir for 5 minutes.[1]

-

Purification: The resulting crystalline solid is filtered, washed with water, and purified by dissolving in a 5% sodium hydroxide solution, followed by filtration and acidification of the filtrate with hydrochloric acid to a pH of 5 to yield the final product.[1]

This synthetic strategy provides a reliable and scalable method for producing the core scaffold, which can then be used for further derivatization and biological screening.

Derivatization and Biological Exploration

The true potential of the this compound scaffold is unlocked through the synthesis and evaluation of its derivatives. The carboxylic acid group and the acetylphenyl moiety serve as key points for chemical modification, allowing for the creation of diverse libraries of compounds with varied physicochemical properties and biological activities.

Anticancer Activity

Derivatives of the 5-oxopyrrolidine-3-carboxylic acid core have demonstrated significant cytotoxic activity against various cancer cell lines. The primary strategy for derivatization often involves the modification of the carboxylic acid group into amides, hydrazides, and subsequently into various heterocyclic systems like azoles and diazoles.

A study on 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that compounds bearing certain hydrazone and bishydrazone moieties exhibited potent anticancer activity against the A549 human lung adenocarcinoma cell line.[1] Notably, some of these derivatives displayed greater efficacy than the standard chemotherapeutic agent, cisplatin.[2]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative with hydroxyimino group | A549 | 2.47 | [2] |

| Derivative with hydroxyimino group | A549 | 5.42 | [2] |

| Cisplatin (Reference) | A549 | 11.71 | [2] |

Workflow for Anticancer Drug Screening:

Caption: Workflow for anticancer screening of this compound derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have shown promise in this area, particularly against Gram-positive bacteria.

In a study of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, a compound bearing a 5-nitrothiophene substituent demonstrated selective and potent antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[1] Another study on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also highlighted their structure-dependent antimicrobial activity against Gram-positive pathogens.[3]

| Derivative | Pathogen | MIC (µg/mL) | Reference |

| Hydrazone with 5-nitrothien-2-yl moiety | Candida auris | 16 | [3] |

| 5-Fluorobenzimidazole derivative | S. aureus TCH 1516 | 8 | [3] |

| Hydrazone with 2-thienyl fragment | S. aureus TCH 1516 | 16 | [3] |

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases.[4] Some derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their antioxidant properties.

The antioxidant activity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5] The mechanism of action is believed to involve the donation of a hydrogen atom or an electron from the antioxidant molecule to the stable DPPH free radical, thus neutralizing it.[6][7] Studies on structurally related 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown that compounds with heterocyclic moieties like 1,3,4-oxadiazole and triazole exhibit significant antioxidant activity, in some cases surpassing that of the standard antioxidant, ascorbic acid.[5][8]

Proposed Antioxidant Mechanism:

Caption: Proposed mechanism of DPPH radical scavenging by a pyrrolidinone derivative.

DPPH Radical Scavenging Assay Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[9]

-

Sample Preparation: Prepare a stock solution of the test compound and create a series of dilutions.[9]

-

Reaction: In a 96-well plate, add a specific volume of each sample dilution to the DPPH solution. A control well should contain the solvent instead of the sample.[9]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[9]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents. Key SAR insights from the available literature include:

-

Modification of the Carboxylic Acid: Conversion of the carboxylic acid to hydrazides and subsequently to various heterocyclic moieties such as hydrazones, azoles, and triazoles has been a fruitful strategy for enhancing anticancer and antimicrobial activities.[1][3]

-

Substitution on the Phenyl Ring: The substituents on the phenyl ring at the 1-position of the pyrrolidinone core can significantly influence biological activity. For instance, the presence of a hydroxyl group on the phenyl ring has been explored in the context of antimicrobial and antioxidant activity.[3][8]

-

Specific Functional Groups: The introduction of specific functional groups, such as a 5-nitrothiophene moiety, has been shown to impart potent and selective antimicrobial activity.[1] Similarly, the presence of a hydroxyimino group in certain derivatives was associated with strong anticancer effects.[2]

Future Directions and Therapeutic Potential

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the versatility of this chemical framework. Future research in this area should focus on:

-

Comprehensive Evaluation of the Parent Compound: A thorough investigation of the biological activities of the unsubstituted this compound is warranted to establish a baseline for SAR studies.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent derivatives is crucial for their further development. This could involve enzyme inhibition assays, receptor binding studies, and molecular docking simulations.

-

Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are necessary to assess their drug-likeness and potential for in vivo efficacy.

-

In Vivo Studies: Promising candidates identified from in vitro screening should be advanced to preclinical animal models to evaluate their efficacy and safety in a physiological context.

References

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

- Munteanu, I. G., & Apetrei, C. (2021). DPPH Radical Scavenging Assay. Methods, 7, 12.

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved January 18, 2026, from [Link]

- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.

- Tumosienė, I., Kantminienė, K., Jonuškienė, I., Peleckis, A., Stankevičius, S., & Mickevičius, V. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971.

-

Tumosienė, I., Kantminienė, K., Jonuškienė, I., Peleckis, A., Stankevičius, S., & Mickevičius, V. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971. [Link]

- Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy reviews, 4(8), 118.

- Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė technologija, (1 (65)).

- Stankevičiūtė, M., Vaickelionienė, R., Kairytė, K., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(18), 6681.

- Gein, V. L., Sila, T. V., Vakhrin, M. I., Dmitriev, M. V., & Novikova, V. V. (2009). Synthesis and biological activity of 1-substituted 5-oxopyrrolidine-3-carboxylic acids. Pharmaceutical Chemistry Journal, 43(8), 421-423.

- Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 8031.

- Tumosienė, I., Kantminienė, K., Jonuškienė, I., Peleckis, A., Stankevičius, S., & Mickevičius, V. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971.

-

Tumosienė, I., Kantminienė, K., Jonuškienė, I., Peleckis, A., Stankevičius, S., & Mickevičius, V. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971. [Link]

Sources

- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scavenging of reactive oxygen species as the mechanism of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Structural Analysis of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Multi-technique Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C₁₃H₁₃NO₄), a heterocyclic compound featuring the pyrrolidinone core. Molecules based on the 5-oxopyrrolidine-3-carboxylic acid scaffold have garnered significant interest in medicinal chemistry due to their demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3][4][5] Given the criticality of precise molecular architecture in drug development, rigorous structural verification is paramount. This document details the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography. For each technique, we discuss the foundational principles, expected analytical outcomes, detailed experimental protocols, and the scientific rationale underpinning the data interpretation, providing researchers with a self-validating system for structural confirmation.

Introduction to the Molecule

This compound is an organic compound classified as an N-aryl substituted pyrrolidinone.[6] The structure integrates a five-membered lactam (a cyclic amide) ring, a carboxylic acid functional group, and an acetylphenyl substituent. This unique combination of functional groups dictates its chemical properties and provides multiple handles for spectroscopic analysis.

Physicochemical Properties

A summary of the key computed properties for this molecule is essential for planning analytical experiments, such as preparing solutions of known concentration or predicting chromatographic behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₄ | [6][7] |

| Molecular Weight | ~247.25 g/mol | [6][7] |

| Exact Mass | 247.08446 Da | [7][8] |

| LogP (predicted) | 1.39 | [7] |

| Hydrogen Bond Donors | 1 (Carboxylic Acid) | [9] |

| Hydrogen Bond Acceptors | 4 (3x Oxygen, 1x Nitrogen) | [9] |

| Polar Surface Area (PSA) | 74.68 Ų | [7] |

Synthetic Context

Understanding the synthesis provides insight into potential starting material-related impurities. The common synthesis route involves a Michael addition reaction between 4-aminoacetophenone and itaconic acid, typically under reflux conditions.[3][7] Structural analysis is therefore crucial to confirm the formation of the desired 5-membered ring and rule out isomeric byproducts.

Caption: General synthesis of the target molecule.

Core Analytical Techniques for Structural Elucidation

A multi-faceted analytical approach is required for unambiguous structural confirmation. Data from each technique corroborates the others, forming a cohesive and definitive structural assignment.

Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integrations, the connectivity of atoms can be pieced together.

Causality & Rationale

We use a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments. ¹H NMR provides information about the electronic environment and neighboring protons for each unique hydrogen. ¹³C NMR reveals the number of unique carbon environments. 2D NMR experiments are crucial for definitively linking protons to their directly attached carbons (HSQC) and identifying neighboring proton systems (COSY), which validates the overall structure.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The structure has several distinct proton environments. The use of DMSO-d₆ as a solvent is recommended due to the carboxylic acid proton, which is often too broad or exchanges in protic solvents like CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5-13.0 | Broad Singlet | 1H | H-a (COOH) | The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad signal.[1] |

| ~8.00 | Doublet | 2H | H-e (Aromatic) | Protons ortho to the electron-withdrawing acetyl group are deshielded. Part of an AA'BB' system. |

| ~7.85 | Doublet | 2H | H-f (Aromatic) | Protons ortho to the nitrogen atom. Part of an AA'BB' system. |

| ~4.0-4.2 | Multiplet | 2H | H-d (NCH₂) | Protons on the carbon adjacent to the nitrogen are deshielded by the electronegative atom. |

| ~3.4-3.6 | Multiplet | 1H | H-b (CH-COOH) | The methine proton is coupled to the two diastereotopic methylene protons at position c. |

| ~2.8-3.0 | Multiplet | 2H | H-c (CH₂) | Methylene protons adjacent to the methine. They are diastereotopic and will show complex splitting. |

| ~2.60 | Singlet | 3H | H-g (CH₃) | The methyl protons of the acetyl group are a singlet as they have no adjacent proton neighbors. |

Caption: Labeled structure for NMR assignments.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The molecule is expected to show 11 distinct carbon signals, as symmetry in the para-substituted phenyl ring results in two pairs of equivalent carbons.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~197 | C-11 (Ketone C=O) | Ketone carbonyls are highly deshielded. |

| ~174 | C-8 (Amide C=O) | Amide carbonyls are slightly more shielded than ketones.[1] |

| ~173 | C-1 (Acid C=O) | Carboxylic acid carbonyls appear in a similar region to amides.[1] |

| ~143 | C-f (Aromatic C-N) | Aromatic carbon directly attached to nitrogen. |

| ~132 | C-i (Aromatic C-Ac) | Aromatic carbon attached to the acetyl group. |

| ~129 | C-h (Aromatic CH) | Aromatic carbons ortho to the acetyl group. |

| ~119 | C-g (Aromatic CH) | Aromatic carbons ortho to the nitrogen. |

| ~51 | C-5 (NCH₂) | Aliphatic carbon adjacent to nitrogen.[1] |

| ~36 | C-2 (CH-COOH) | Methine carbon.[1] |

| ~34 | C-3 (CH₂) | Methylene carbon.[1] |

| ~27 | C-12 (CH₃) | Acetyl methyl carbon. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[10]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[10]

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers 0-14 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR Acquisition (Optional but Recommended):

-

COSY (Correlation Spectroscopy): Run a standard COSY experiment to establish proton-proton coupling networks, particularly within the pyrrolidinone ring and the aromatic system.

-

HSQC (Heteronuclear Single Quantum Coherence): Perform an HSQC experiment to correlate each proton with its directly attached carbon atom, confirming assignments.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (DMSO at δ 2.50 ppm) and the ¹³C spectrum (DMSO at δ 39.5 ppm).[2]

Mass Spectrometry (MS)

MS is an indispensable tool for determining the molecular weight and elemental formula of a compound with high accuracy.[11] Tandem MS (MS/MS) further provides structural information through controlled fragmentation of the molecule.

Causality & Rationale

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the gold standard. It provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₃H₁₃NO₄). The fragmentation pattern generated in an MS/MS experiment acts as a molecular fingerprint, revealing characteristic losses of functional groups that can be mapped back to the proposed structure, thus validating its connectivity.

Expected Mass Spectrum (Electrospray Ionization - ESI)

-

Ionization Mode: ESI is a soft ionization technique suitable for this polar, acidic molecule. Both positive and negative ion modes should be explored.

-

High-Resolution m/z Values:

-

Key Fragmentation Pathways (MS/MS of [M+H]⁺): The fragmentation will likely proceed through the cleavage of the weakest bonds.

Caption: Plausible MS/MS fragmentation pathways.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture like methanol/water (50:50) with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Chromatography (LC):

-

Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid. A typical gradient might run from 5% B to 95% B over 5-10 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry (MS):

-

Instrument: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.

-

Ion Source: Electrospray Ionization (ESI).

-

Acquisition: Perform a full scan MS run to find the parent ion. Subsequently, perform a targeted MS/MS experiment on the parent ion m/z to obtain the fragmentation spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

Causality & Rationale

The rationale is to confirm the presence of all key functional groups predicted by the structure. The molecule has three distinct carbonyl groups (ketone, amide, carboxylic acid), which will have slightly different vibrational frequencies due to their electronic environments. The very broad O-H stretch from the carboxylic acid dimer is also a highly characteristic feature. Comparing the experimental spectrum to known values for these groups provides strong corroborating evidence for the structure.

Expected Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid | The broadness is due to strong hydrogen bonding (dimerization).[13] |

| ~3030 | C-H stretch | Aromatic | Characteristic absorption for C-H bonds on a benzene ring.[14] |

| 2960-2850 | C-H stretch | Aliphatic | Absorptions from the CH₂ and CH groups in the pyrrolidinone ring.[15] |

| ~1740-1700 | C=O stretch | Carboxylic Acid | The C=O of a saturated carboxylic acid.[16] |

| ~1685 | C=O stretch | Aryl Ketone | The ketone carbonyl is conjugated with the aromatic ring, lowering its frequency. |

| ~1660 | C=O stretch (Amide I) | Lactam (Amide) | The C=O stretch in a five-membered lactam is typically lower than in a linear amide. |

| 1600 & 1500 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring.[14] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid, dry powder directly onto the ATR crystal (e.g., diamond or germanium). No KBr pellet preparation is needed, making this method fast and efficient.

-

Background Scan: With the clean ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the key absorption peaks and compare them to the expected values.

X-ray Crystallography

X-ray crystallography is the ultimate method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[17] It provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.

Causality & Rationale

While other spectroscopic methods provide evidence for connectivity, they do not directly measure the 3D structure. X-ray crystallography does. By diffracting X-rays off a single, well-ordered crystal, we can generate an electron density map that reveals the precise location of every atom (excluding hydrogens, which are often computationally placed). This technique is considered the "gold standard" for structural proof, but its application is entirely dependent on the ability to grow a high-quality single crystal, which can be a significant challenge for small molecules.[18][19]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (The Critical Step):

-

Purity: The compound must be of the highest possible purity (>99%).

-

Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[20] Common methods include:

-

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, acetone, ethanol) in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free area for several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial, and then place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.

-

-

-

Crystal Mounting: Using a microscope, select a well-formed, clear crystal (typically 0.1-0.3 mm in size). Mount it on a loop or fiber attached to a goniometer head.[17]

-

Data Collection:

-

Mount the goniometer onto the diffractometer. A stream of cold nitrogen (~100 K) is often used to protect the crystal from radiation damage and reduce thermal motion.[17]

-

An intense beam of monochromatic X-rays is directed at the crystal.

-

The crystal is slowly rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray spots) is recorded on a detector.[21]

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to solve the "phase problem" and generate an initial electron density map.

-

An atomic model is built into the map and computationally refined to best fit the experimental data, yielding the final structure with precise atomic coordinates.

-

Caption: The workflow for X-ray crystallography.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is not achieved by a single technique but by the logical synthesis of data from multiple orthogonal methods. Mass spectrometry confirms the molecular formula. FTIR spectroscopy verifies the presence of the required functional groups. NMR spectroscopy maps the intricate C-H framework and confirms atomic connectivity. Finally, X-ray crystallography, if successful, provides the definitive and unambiguous three-dimensional structure. This rigorous, multi-technique validation is essential for establishing the identity and purity of any novel chemical entity intended for drug development, ensuring a solid foundation for all subsequent biological and toxicological studies.

References

-

Al-Zoubi, W., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(12), 3843. Available at: [Link]

-

PubChem. 1-(4-Acetylphenyl)pyrrolidine-2,5-dione. National Center for Biotechnology Information. Available at: [Link]

-

Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5020. Available at: [Link]

-

Chemsrc. CAS#:100394-11-4 | this compound. Chemsrc. Available at: [Link]

-

Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Available at: [Link]

-

Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. Available at: [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. ResearchGate. Available at: [Link]

-

Alturas Analytics, Inc. (2021). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Alturas Analytics. Available at: [Link]

-

Tiefenbacher, K., et al. (2017). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 56(45), 14210–14214. Available at: [Link]

-

Drugs.ie. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Drugs.ie. Available at: [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Wikipedia. X-ray crystallography. Wikipedia. Available at: [Link]

-

Kero, F., et al. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 27(11). Available at: [Link]

-

National Institutes of Health. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. NIH. Available at: [Link]

-

ResearchGate. (2021). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure. ResearchGate. Available at: [Link]

-

PubChemLite. (3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChemLite. Available at: [Link]

-

Instituto de Nanociencia y Materiales de Aragón. Spectroscopic Characterization. INMA. Available at: [Link]

-

ResearchGate. (2015). Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. Available at: [Link]

-

Filippone, S., et al. (2002). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Organic & Biomolecular Chemistry, (1), 83-88. Available at: [Link]

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. University of Rochester. Available at: [Link]

-

Creative BioMart. X-ray Crystallography. Creative BioMart. Available at: [Link]

-

Wozniak, A. S., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology, 57(51), 21588–21597. Available at: [Link]

-

Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. RSC. Available at: [Link]

-

MDPI. (2020). Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. MDPI. Available at: [Link]

-

Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Available at: [Link]

-

Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

-

Van Breemen, R. B., & De Leenheer, A. P. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(12), 1225-1237. Available at: [Link]

-

ResearchGate. (2012). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Available at: [Link]

-

Aimanant, S., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 98, 328-335. Available at: [Link]

-

Royal Society of Chemistry. Spectra and physical data of (A2). RSC. Available at: [Link]

Sources

- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 100394-11-4 [smolecule.com]

- 7. CAS#:100394-11-4 | this compound | Chemsrc [chemsrc.com]

- 8. PubChemLite - (3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H13NO4) [pubchemlite.lcsb.uni.lu]

- 9. 1-(4-Acetylphenyl)pyrrolidine-2,5-dione | C12H11NO3 | CID 680770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 13. researchgate.net [researchgate.net]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. myneni.princeton.edu [myneni.princeton.edu]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 20. How To [chem.rochester.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

Characterization of 2,5-Dimethoxy-4-chloroamphetamine (DOC): An In-Depth Technical Guide for Researchers

InChIKey: SQGYWRZISBCKMW-UHFFFAOYSA-N

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical, pharmacological, and analytical characterization of 2,5-Dimethoxy-4-chloroamphetamine (DOC), a potent psychedelic compound of the phenethylamine and amphetamine classes. With the InChIKey SQGYWRZISBCKMW-UHFFFAOYSA-N, DOC is a significant molecule in the field of neuroscience and pharmacology due to its high affinity and agonist activity at the serotonin 5-HT₂A receptor. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, purification, analytical quantification, and in vitro characterization. Furthermore, this guide delves into the application of DOC as a research tool to investigate the complexities of the serotonergic system and its role in neuronal plasticity.

Chemical Identity and Physicochemical Properties

2,5-Dimethoxy-4-chloroamphetamine, commonly known as DOC, is a synthetic compound first described in the scientific literature in 1973 by Ronald Coutts and Jerry Malicky and later detailed by Alexander Shulgin.[1] It is a substituted α-methylated phenethylamine, belonging to the DOx family of psychedelic compounds.[1][2]

| Property | Value | Source |

| IUPAC Name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine | [1][3] |

| Synonyms | DOC, 4-Chloro-2,5-dimethoxyamphetamine | [1][4] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |

| Molar Mass | 229.70 g·mol⁻¹ | [1] |

| CAS Number | 123431-31-2 | [1] |